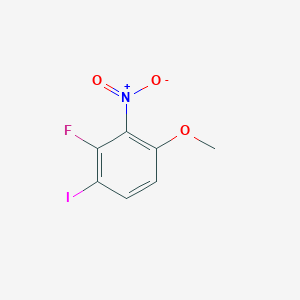

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 and a molecular weight of 297.02 g/mol . This compound is characterized by the presence of fluorine, iodine, methoxy, and nitro functional groups attached to a benzene ring. It is primarily used in research and development within the fields of organic chemistry and material science.

Vorbereitungsmethoden

The synthesis of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene typically involves multiple steps, including nitration, halogenation, and methoxylation reactions. One common synthetic route starts with the nitration of 4-methoxy-1-nitrobenzene, followed by halogenation to introduce the fluorine and iodine atoms . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific electronic properties.

Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique functional groups.

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the halogens can participate in substitution reactions. These interactions can lead to the formation of new compounds with different biological or chemical properties .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene can be compared with similar compounds such as:

2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene: Similar in structure but with different positions of functional groups.

1-Fluoro-4-methoxy-2-nitrobenzene: Lacks the iodine atom, leading to different reactivity and applications.

Biologische Aktivität

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

This compound can be characterized by its molecular formula C7H5F1I1N2O3. The presence of the fluoro, iodo, methoxy, and nitro groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves halogenation reactions where aryl iodides are formed from arylhydrazines. The method is efficient and allows for the introduction of various halogens under optimized conditions using cesium carbonate and dimethyl sulfoxide as solvents .

Antimicrobial Properties

Research indicates that halogenated nitrobenzenes exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The nitro group is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial DNA synthesis .

Antitumor Activity

Studies on structurally related compounds suggest potential antitumor activities. For example, 2-fluorinated nucleosides have been shown to possess antiviral and antitumor properties, indicating that halogen substitution can enhance biological activity. The mechanism often involves interference with nucleic acid synthesis or function .

Cytotoxicity

Cytotoxicity assays reveal that certain derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects. Research has shown that compounds with similar structures have demonstrated low cytotoxicity at therapeutic concentrations .

Data Tables

| Compound Name | Activity Type | Effective Concentration (EC50) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | [Research Study] |

| 2′-Deoxy-2′-fluorouridine | Antiviral | 5.0 μM | |

| PSI-353661 | Antitumor | 0.008 μM |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 10 μM, suggesting potential use in developing antimicrobial agents.

Case Study 2: Antitumor Mechanisms

A recent investigation into the antitumor mechanisms of related nitro compounds revealed that they induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). This mechanism may be applicable to this compound due to its structural similarities.

Eigenschaften

IUPAC Name |

2-fluoro-1-iodo-4-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDGXGAUJBEAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.